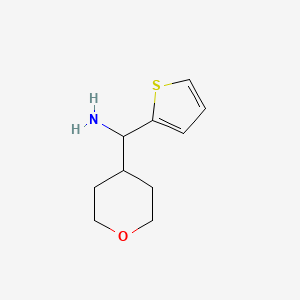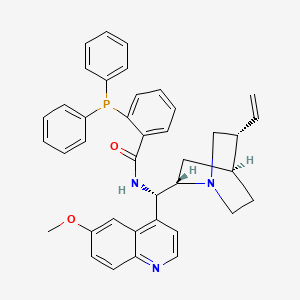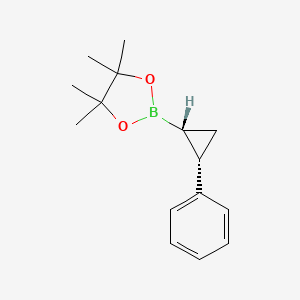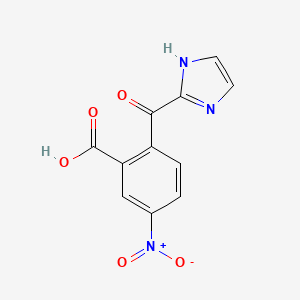
2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid is a complex organic compound that features both an imidazole ring and a nitrobenzoic acid moiety The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the nitrobenzoic acid part consists of a benzene ring substituted with a nitro group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid typically involves multi-step organic reactions One common method starts with the nitration of benzoic acid to form 5-nitrobenzoic acid
Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitrobenzoic acid.
Formation of Imidazole Derivative: The imidazole ring can be synthesized separately through the cyclization of glyoxal and ammonia.
Condensation Reaction: The final step involves the condensation of 5-nitrobenzoic acid with the imidazole derivative under acidic or basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-(1H-Imidazole-2-carbonyl)-5-aminobenzoic acid.
Substitution: Formation of esters or amides of this compound.
Applications De Recherche Scientifique
2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-Imidazole-4-carbonyl)-5-nitrobenzoic acid
- 2-(1H-Imidazole-2-carbonyl)-4-nitrobenzoic acid
- 2-(1H-Imidazole-2-carbonyl)-5-chlorobenzoic acid
Uniqueness
2-(1H-Imidazole-2-carbonyl)-5-nitrobenzoic acid is unique due to the specific positioning of the nitro group and the imidazole ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct biological activities and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
62367-07-1 |
|---|---|
Formule moléculaire |
C11H7N3O5 |
Poids moléculaire |
261.19 g/mol |
Nom IUPAC |
2-(1H-imidazole-2-carbonyl)-5-nitrobenzoic acid |
InChI |
InChI=1S/C11H7N3O5/c15-9(10-12-3-4-13-10)7-2-1-6(14(18)19)5-8(7)11(16)17/h1-5H,(H,12,13)(H,16,17) |
Clé InChI |
IEACQRADZYGPQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C(=O)C2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


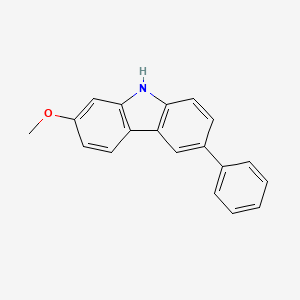
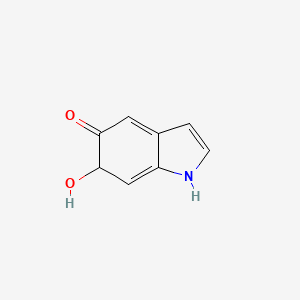

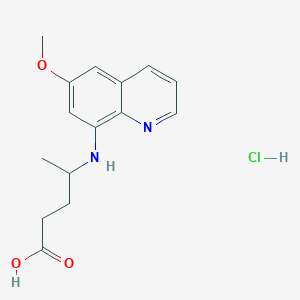


![7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12946096.png)
![[2,3'-Bithiophen]-5-ylmethanamine](/img/structure/B12946107.png)
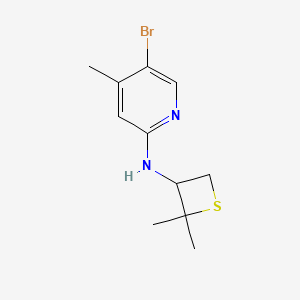
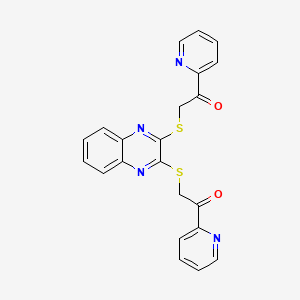
![Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate](/img/structure/B12946123.png)
